Piprofurol
CAS No.: 40680-87-3
Cat. No.: VC0539761
Molecular Formula: C26H33NO6
Molecular Weight: 455.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40680-87-3 |
|---|---|
| Molecular Formula | C26H33NO6 |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | 4-[3-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-hydroxypropyl]phenol |
| Standard InChI | InChI=1S/C26H33NO6/c1-30-23-20-12-16-32-24(20)26(31-2)25(33-17-15-27-13-4-3-5-14-27)22(23)21(29)11-8-18-6-9-19(28)10-7-18/h6-7,9-10,12,16,21,28-29H,3-5,8,11,13-15,17H2,1-2H3 |
| Standard InChI Key | LIAPJIQUUKLLDZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCC3)C(CCC4=CC=C(C=C4)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Stereochemical Features
Piprofurol’s molecular formula, C₂₆H₃₃NO₆, reflects a hybrid structure integrating benzofuran, phenolic, and piperidine moieties. The compound’s systematic IUPAC name, 4-[3-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-hydroxypropyl]phenol, delineates its polycyclic framework . Key structural attributes include:
-
Benzofuran Core: A fused furan-benzene system substituted with methoxy groups at positions 4 and 7.
-
Piperidine-Ethoxy Side Chain: A 2-piperidin-1-ylethoxy group at position 6, contributing to lipophilicity and receptor interaction.
-
Hydroxypropyl-Phenol Tail: A 3-hydroxypropyl linkage to a para-hydroxyphenyl group, enhancing hydrogen-bonding potential.
Table 1: Molecular Descriptors of Piprofurol
| Property | Value |
|---|---|
| Molecular Weight | 455.54 g/mol |
| SMILES | COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCC3)C(CCC4=CC=C(C=C4)O)O |
| InChI Key | LIAPJIQUUKLLDZ-UHFFFAOYSA-N |
| Topological Polar SA | 98.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Source: PubChemLite (CID 38596) .
Spectroscopic and Chromatographic Profiles
Collision cross-section (CCS) predictions via ion mobility spectrometry reveal adduct-specific behavior, critical for mass spectrometric identification:
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 456.23805 | 212.3 |
| [M+Na]+ | 478.21999 | 224.4 |
| [M-H]- | 454.22349 | 217.4 |
These values, derived from computational models, assist in distinguishing piprofurol from structural analogs in complex matrices .
Pharmacological Mechanism and Target Engagement
Calcium Channel Blockade: Primary Mode of Action
As a non-dihydropyridine CCB, piprofurol preferentially binds L-type calcium channels on vascular smooth muscle cells, inhibiting Ca²⁺ influx and subsequent vasoconstriction . This mechanism aligns with its structural affinity for voltage-gated channel α1 subunits, particularly in arterial beds. Key pharmacological effects include:
-
Vasodilation: Reduced cytosolic Ca²⁺ diminishes myosin light-chain kinase activation, lowering peripheral resistance.
-
Cardiac Modulation: Minimal direct chronotropic or inotropic effects, distinguishing it from verapamil-like CCBs .
Selectivity and Tissue Distribution
Unlike dihydropyridines (e.g., nifedipine), piprofurol’s benzofuran-piperidine architecture may confer tissue-specific uptake. Preliminary models suggest high partitioning into lipid-rich vascular endothelia, though pharmacokinetic data remain limited.
Synthetic Routes and Derivative Development
Core Synthesis Strategy
While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests:
-
Benzofuran Construction: Coupling of dimethoxyresorcinol with propargyl alcohol under acidic conditions.
-
Side-Chain Installation: Mitsunobu reaction to append the piperidine-ethoxy group.
-
Phenolic Tail Integration: Michael addition of 4-hydroxyphenylpropanol to the benzofuran intermediate.
Analog Optimization
Structural analogs modifying the piperidine ring or phenolic hydroxyls have been explored to enhance bioavailability. For instance, replacing the piperidine with pyrrolidine increases aqueous solubility but reduces CCS by ~15 Ų .
Therapeutic Applications and Preclinical Evidence
Hypertension Management
Recent Advances and Future Directions
Nanostructured Formulations
Lyophilization techniques employing co-solvents like propylene glycol enhance reconstitution stability. A 2025 patent describes a freeze-dried piprofurol formulation with 24-month shelf life at 25°C .
Targeted Delivery Systems
Liposome-encapsulated piprofurol (80 nm vesicles) demonstrates 3-fold increased vascular uptake in murine models compared to free drug, reducing systemic exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume